

# CalFluor 555 Azide: A Comparative Guide for Advanced Cellular Imaging

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## Compound of Interest

Compound Name: CalFluor 555 Azide

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For researchers, scientists, and drug development professionals navigating the expanding landscape of bioorthogonal chemistry, the selection of an appropriate fluorescent probe is paramount for achieving high-fidelity imaging results. This guide provides a comprehensive review of **CalFluor 555 Azide**, a fluorogenic probe that has garnered significant attention for its utility in no-wash cellular imaging. We objectively compare its performance against other commonly used azide-functionalized dyes, supported by experimental data from recent publications.

**CalFluor 555 Azide** is a rhodamine-based, azide-functionalized fluorescent probe designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".<sup>[1]</sup> A key feature of the CalFluor series of dyes is their fluorogenic nature; they are virtually non-fluorescent until they react with an alkyne, leading to a significant increase in fluorescence.<sup>[1][2]</sup> This "turn-on" mechanism is highly advantageous for live-cell imaging and other applications where the removal of unreacted probe is challenging, as it minimizes background fluorescence and enhances the signal-to-noise ratio.<sup>[2][3]</sup>

## Performance Comparison of Azide-Functionalized Dyes

To provide a clear comparison, the following table summarizes the key quantitative performance metrics of **CalFluor 555 Azide** alongside two popular alternatives: Alexa Fluor 555 Azide and DyLight 555 Azide.

Feature	CalFluor 555 Azide	Alexa Fluor 555 Azide	DyLight 555 Azide / AZDye™ 555 Azide
Excitation Max (nm)	561	555	555
Emission Max (nm)	583	565	572
Quantum Yield (Φ)	Before Click: 0.017 After Click: 0.604	~0.1 (conjugated)	Not explicitly stated for azide conjugate
Fluorescence Enhancement	~35-fold	Not fluorogenic	Not fluorogenic
Molar Extinction Coefficient (cm <sup>-1</sup> M <sup>-1</sup> )	Not explicitly stated	~155,000	~155,000
Key Advantage	Fluorogenic ("Turn-on")	High photostability and brightness	Bright and photostable

Note: The photophysical properties of fluorescent dyes can be influenced by their local environment and conjugation state. The data presented here is based on published literature and manufacturer's specifications and should be used as a guide.

## In-Depth Performance Analysis

### Fluorogenicity and Signal-to-Noise Ratio:

The standout feature of **CalFluor 555 Azide** is its significant fluorescence enhancement upon click reaction. The underlying mechanism is based on photoinduced electron transfer (PeT) quenching, where the azide group quenches the fluorescence of the rhodamine core. Upon formation of the triazole ring through the click reaction, this quenching effect is eliminated, resulting in a bright fluorescent signal. This property is particularly beneficial for "no-wash" imaging protocols in live cells and organisms, as it allows for the visualization of labeled biomolecules with high contrast and minimal background from unreacted probe. In contrast, conventional fluorescent azides like Alexa Fluor 555 Azide and DyLight 555 Azide are always fluorescent, necessitating thorough washing steps to remove unbound dye and achieve a good signal-to-noise ratio.

### Brightness and Photostability:

While **CalFluor 555 Azide** exhibits a high quantum yield after the click reaction, Alexa Fluor 555 is renowned for its exceptional brightness and photostability. Product literature for Alexa Fluor 555 highlights its high fluorescence quantum yield and resistance to photobleaching, which are critical for demanding applications such as super-resolution microscopy (STORM). Similarly, DyLight 555 dyes are promoted for their high fluorescence intensity and photostability. Direct, side-by-side photostability comparisons in recent literature are limited, but the established performance of the Alexa Fluor and DyLight families suggests they are robust options for experiments requiring prolonged imaging.

## Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are summaries of key experimental protocols involving **CalFluor 555 Azide**.

### No-Wash Live Cell Imaging of Glycoproteins

This protocol, adapted from Shieh et al. (2015), demonstrates the use of **CalFluor 555 Azide** for imaging metabolically labeled cell-surface glycoconjugates.

- **Metabolic Labeling:** HEK 293T cells are cultured for three days in media supplemented with 50  $\mu$ M peracetylated N-pentynoyl mannosamine (Ac<sub>4</sub>ManNAI) to introduce terminal alkynes into cell-surface sialic acid residues.
- **Labeling Cocktail Preparation:** A fresh labeling cocktail is prepared containing:
  - 50  $\mu$ M CuSO<sub>4</sub>
  - 300  $\mu$ M BTAA (a copper-chelating ligand)
  - 5 mM sodium ascorbate (a reducing agent)
  - 10  $\mu$ M **CalFluor 555 Azide**
- **Labeling Reaction:** The cells are incubated with the labeling cocktail.
- **Quenching and Imaging:** The reaction is quenched with 1 mM BCS (bathocuproine disulfonate), and the cells are imaged immediately without any further washing steps.

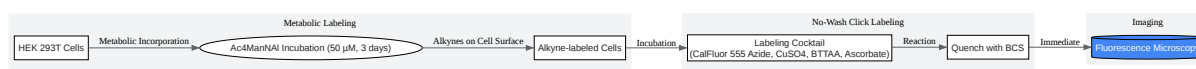
## Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Kinetics

The following protocol from the same publication was used to measure the fluorescence enhancement of CalFluor dyes.

- Reaction Mixture: A solution is prepared in pH 7.4 phosphate-buffered saline containing:
  - 2  $\mu\text{M}$  **CalFluor 555 Azide**
  - 50  $\mu\text{M}$   $\text{CuSO}_4$
  - 300  $\mu\text{M}$  BTAA
  - 2.5 mM sodium ascorbate
- Initiation of Reaction: The click reaction is initiated by the addition of 100  $\mu\text{M}$  of an alkyne-containing molecule.
- Data Acquisition: Emission scans are taken every 30 seconds to monitor the increase in fluorescence intensity over time.

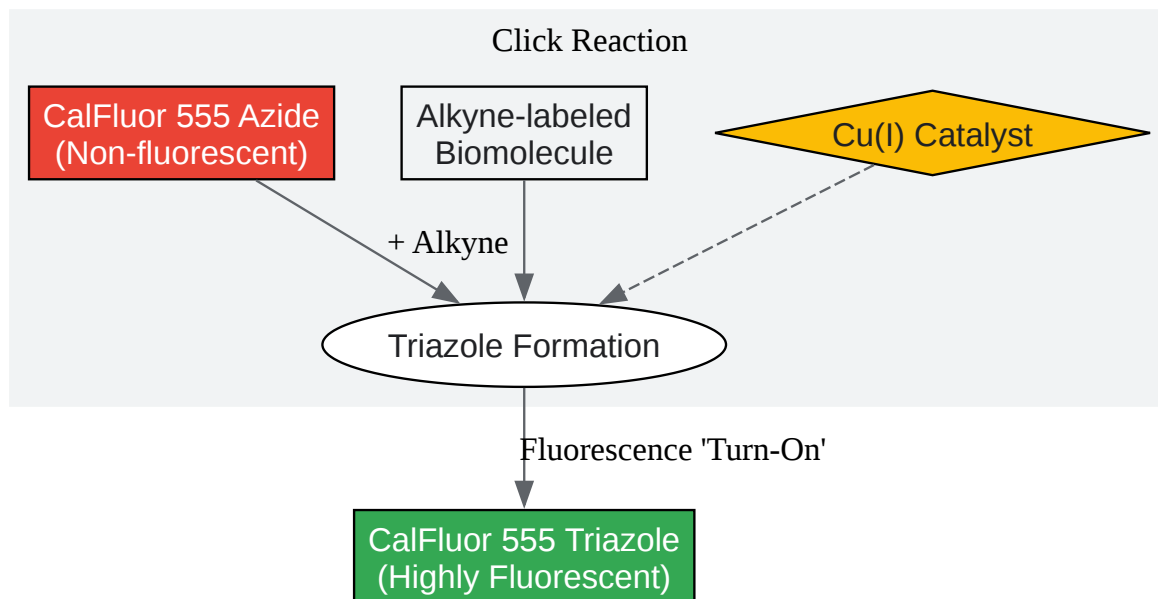
## Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using the DOT language.



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Fig. 1: Workflow for no-wash live cell imaging of glycoproteins using **CalFluor 555 Azide**.



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Fig. 2: Fluorogenic activation of **CalFluor 555 Azide** via the click reaction.

## Conclusion

**CalFluor 555 Azide** is a powerful tool for researchers employing click chemistry for biomolecule labeling, particularly in live-cell imaging where washing steps are undesirable. Its key advantage lies in its fluorogenic nature, which provides a high signal-to-noise ratio in "no-wash" experiments. For applications demanding the utmost brightness and photostability for extended imaging periods or super-resolution techniques, established alternatives like Alexa Fluor 555 Azide may be more suitable. The choice of fluorescent azide should therefore be guided by the specific requirements of the experiment, balancing the need for fluorogenicity against brightness and photostability. The detailed protocols and comparative data presented in this guide aim to equip researchers with the necessary information to make an informed decision for their imaging needs.

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